molecular formula C15H22N2O5 B2496165 Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate CAS No. 2059937-32-3

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate

Cat. No.: B2496165
CAS No.: 2059937-32-3
M. Wt: 310.35
InChI Key: LUTAFCQKHIGHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a hydroxyl group, and a pyridine ring. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate is unique due to the presence of the pyridine ring at the 4-position, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity in biochemical applications .

Properties

IUPAC Name

ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-5-21-13(19)11(17-14(20)22-15(2,3)4)12(18)10-6-8-16-9-7-10/h6-9,11-12,18H,5H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTAFCQKHIGHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=NC=C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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